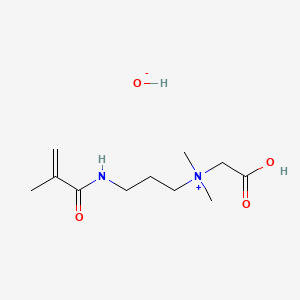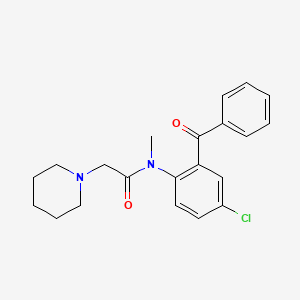
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a piperidine ring fused with a pyrido[2,3-d]pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a substituted pyrimidine derivative with a piperidine derivative under reflux conditions in the presence of a suitable solvent, such as pyridine . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, the compound may inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By binding to the active site of PARP-1, the compound prevents the enzyme from catalyzing the addition of ADP-ribose units to target proteins, thereby disrupting the DNA repair process and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core structure and have been studied for their potential as PARP-1 inhibitors.
Indole derivatives: These compounds contain an indole moiety and exhibit various biological activities, including anticancer and antimicrobial properties.
Uniqueness
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Eigenschaften
CAS-Nummer |
109493-41-6 |
|---|---|
Molekularformel |
C24H28N4O3 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
1-butyl-7-methyl-3-phenyl-6-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H28N4O3/c1-3-4-15-27-21-20(23(30)28(24(27)31)18-11-7-5-8-12-18)16-19(17(2)25-21)22(29)26-13-9-6-10-14-26/h5,7-8,11-12,16H,3-4,6,9-10,13-15H2,1-2H3 |
InChI-Schlüssel |
LRCNAYQUIAKNAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=NC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)C(=O)N4CCCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


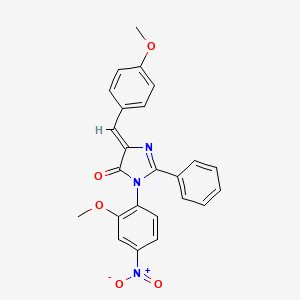

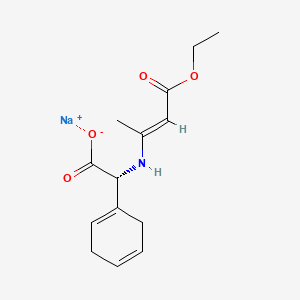

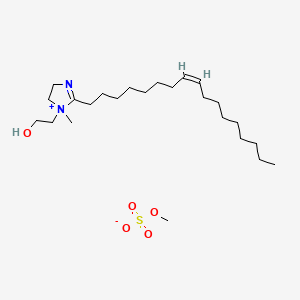

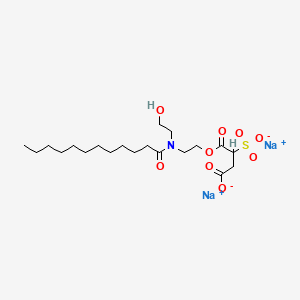
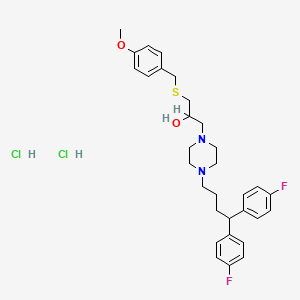
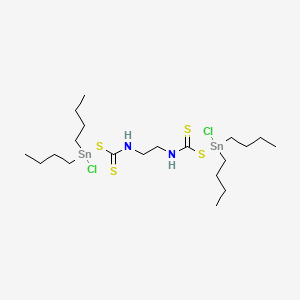

![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
